molecular formula C21H17F3N2O3S B2598330 N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034435-90-8

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2598330
CAS RN: 2034435-90-8
M. Wt: 434.43
InChI Key: IRWQQPZTWIMETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H17F3N2O3S and its molecular weight is 434.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound is part of a broader category of chemicals explored for various therapeutic and biological applications. Research has focused on the synthesis of derivatives and their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, derivatives synthesized through reactions involving similar structural motifs have shown promise in anti-inflammatory and analgesic activities without causing significant tissue damage, indicating potential therapeutic applications in related fields (Ş. Küçükgüzel et al., 2013).

Electrochemical and Electrochromic Properties

Compounds with thiophene units, akin to the structure of interest, have been investigated for their electrochemical and electrochromic properties. The introduction of different acceptor groups and copolymerization affects these properties, with potential applications in electronic devices. Studies have shown that such modifications can lead to materials exhibiting color changes under different electrical potentials, suggesting utility in smart windows and displays (Bin Hu et al., 2013).

Anticancer Applications

Another significant area of research involves the anticancer potential of related compounds. Studies on bis-pyrazolyl-thiazoles incorporating the thiophene moiety have identified several compounds with promising anticancer activity against hepatocellular carcinoma cell lines. This research suggests that the structural framework similar to the compound may be conducive to the development of effective anticancer agents (Sobhi M. Gomha et al., 2016).

Antidepressant Activity

Derivatives featuring a thiophene moiety have also been evaluated for their antidepressant activity. Specifically, compounds synthesized through ring closure reactions of related structures have shown promising results in preclinical models, reducing immobility time significantly in tests indicative of antidepressant efficacy. This line of research points to the potential for developing new antidepressant medications based on structural analogs of the compound (B. Mathew et al., 2014).

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S/c22-21(23,24)16-3-1-2-4-17(16)26-20(29)19(28)25-11-18(27)14-7-5-13(6-8-14)15-9-10-30-12-15/h1-10,12,18,27H,11H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWQQPZTWIMETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.